2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide
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Description
2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H13ClF3N3O2 and its molecular weight is 335.71. The purity is usually 95%.
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Biological Activity
The compound 2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide (CAS Number: 1385265-21-3) is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a trifluoroethyl group and a pyrrolidinone ring, suggests possible interactions with various biological targets, which may lead to significant pharmacological effects. This article reviews the biological activity of this compound based on existing literature, including data tables and relevant case studies.
The chemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃ClF₃N₃O₂ |
Molecular Weight | 335.71 g/mol |
CAS Number | 1385265-21-3 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The trifluoroethyl group and pyrrolidinone ring are believed to enhance its binding affinity and selectivity towards these targets. This interaction may modulate enzyme activity or receptor function, leading to downstream effects on cellular pathways and physiological processes.
Neuropharmacological Effects
Compounds with trifluoroethyl groups have been reported to influence neurotransmitter systems. For example, some fluorinated compounds have shown enhanced potency in inhibiting serotonin uptake and modulating cholinergic receptors . The potential neuropharmacological effects of this compound warrant further investigation given the importance of these pathways in neurodegenerative diseases.
Study on Structural Activity Relationships (SAR)
A detailed SAR study involving similar compounds highlighted that the presence of halogen substituents significantly influenced biological activity. In particular, the introduction of a trifluoromethyl group was associated with improved binding affinity to target proteins involved in cancer progression . This finding supports the hypothesis that this compound may exhibit enhanced biological activity due to its structural features.
Clinical Relevance
While direct clinical studies on this specific compound are currently lacking, research into related compounds suggests potential therapeutic applications in oncology and neurology. The exploration of trifluorinated compounds in drug design has been fruitful, leading to the development of several FDA-approved drugs that incorporate similar functionalities .
Properties
IUPAC Name |
2-chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O2/c1-19(11(21)8-2-4-18-10(14)6-8)9-3-5-20(12(9)22)7-13(15,16)17/h2,4,6,9H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKXAIJGVRXPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1=O)CC(F)(F)F)C(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.